![molecular formula C17H32N2SSn B182279 2-(Methylthio)-5-(tributylstannyl)pyrimidine CAS No. 120717-37-5](/img/structure/B182279.png)
2-(Methylthio)-5-(tributylstannyl)pyrimidine
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Overview
Description
2-(Methylthio)-5-(tributylstannyl)pyrimidine is an organotin compound . It is used in Stille coupling reaction and can be used as one of the precursors in the synthesis of 2-aminopyridine oxazolidinones as potent and selective tankyrase (TNKS) inhibitors and the synthesis of canagliflozin, a novel inhibitor for sodium-dependent glucose cotransporter .
Synthesis Analysis
The synthesis of 2-(Methylthio)-5-(tributylstannyl)pyrimidine involves the use of malonate derivatives with -methylisothiouronium sulfate followed by derivation and oxidation in a water–acetone mixture using oxone as the oxidant .Molecular Structure Analysis
The molecular structure of 2-(Methylthio)-5-(tributylstannyl)pyrimidine is represented by the InChI code1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;
. The molecular weight of the compound is 415.23 . Physical And Chemical Properties Analysis
2-(Methylthio)-5-(tributylstannyl)pyrimidine is a liquid at room temperature . It has a refractive index of 1.544 and a density of 1.193 g/mL at 25°C . The compound should be stored in a refrigerator .Scientific Research Applications
Medicinal Chemistry Synthesis
“2-(Methylthio)-5-(tributylstannyl)pyrimidine” is utilized as a building block in medicinal chemistry synthesis. It plays a crucial role in the total synthesis of marine alkaloids and pyrimidinecarboxylic acids, which are significant for developing new pharmacologically active molecules .
Anti-inflammatory Drug Development
Pyrimidine derivatives, including those with a “2-(Methylthio)-5-(tributylstannyl)” moiety, have shown potent anti-inflammatory effects. They work by inhibiting key inflammatory mediators, which makes them valuable in the development of new anti-inflammatory drugs .
Anticancer Agents
The pyrimidine core is an emerging scaffold in the design of anticancer agents. Derivatives of “2-(Methylthio)-5-(tributylstannyl)pyrimidine” may be explored for their potential to inhibit various cancer targets, such as tyrosine kinase and other enzymes critical to cancer cell proliferation .
Organic Synthesis
In organic synthesis, “2-(Methylthio)-5-(tributylstannyl)pyrimidine” can be used to create complex heterocyclic compounds. These compounds are essential for the development of new materials with potential applications in various industries .
Drug Discovery and Proteomics
This compound is also significant in proteomics research, where it can be used to study protein interactions and functions. It serves as a biochemical tool for the identification of novel drug targets and the understanding of disease mechanisms .
Environmental Research
While specific environmental applications of “2-(Methylthio)-5-(tributylstannyl)pyrimidine” are not directly mentioned, related compounds are used in scientific research for the development of new materials that could have environmental benefits .
Safety and Hazards
The compound is classified as dangerous with hazard statements H301, H302, H312, H315, H319, H332, H335, H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It is used as a precursor in the synthesis of 2-aminopyridine oxazolidinones, which are potent and selective inhibitors of tankyrase (tnks) . TNKS is a protein involved in various cellular processes, including Wnt signaling, telomere maintenance, and cell proliferation .
Mode of Action
It is known to be used in stille coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. This suggests that it may interact with its targets through the formation of new covalent bonds .
Biochemical Pathways
Given its use in the synthesis of tnks inhibitors , it may indirectly influence the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
As a precursor in the synthesis of tnks inhibitors , it may contribute to the inhibition of TNKS activity, potentially affecting cell proliferation and other cellular processes .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
tributyl-(2-methylsulfanylpyrimidin-5-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWUNYIXRVXVMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2SSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376851 |
Source
|
Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-5-(tributylstannyl)pyrimidine | |
CAS RN |
120717-37-5 |
Source
|
Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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